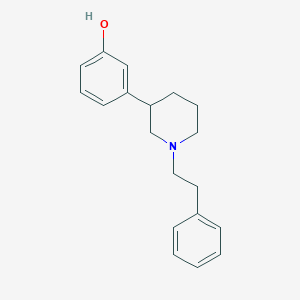

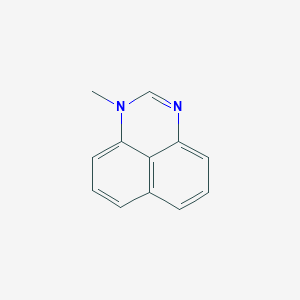

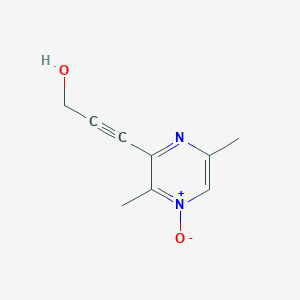

![molecular formula C9H8N2O2S B021535 Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 111042-89-8](/img/structure/B21535.png)

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and its derivatives involves several methods, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. For instance, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via this method, demonstrating potential antitumor activities in vitro and in ovo against triple negative breast cancer cell lines with minimal effects on non-tumorigenic cells (Silva et al., 2021).

Molecular Structure Analysis

The molecular structure of Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives has been extensively studied, including the crystal structures of various functionalized thieno[2,3-b]pyridines. These studies reveal the compound's ability to form different molecular arrangements and highlight the importance of structural modifications in determining biological activities and chemical properties (Dyachenko et al., 2019).

Chemical Reactions and Properties

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylates undergo various chemical reactions, leading to a wide range of derivatives. These reactions include azotization, Huisgen’s 1,3-dipolar cycloaddition, and multicomponent condensation reactions, which allow for the synthesis of compounds with diverse chemical properties and potential applications (Chaouni et al., 2014).

Physical Properties Analysis

The physical properties of Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The synthesis and structural elucidation of these compounds provide insights into their physical characteristics, which are essential for designing compounds with desired properties (Lysov et al., 2000).

Chemical Properties Analysis

The chemical properties of Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, such as reactivity, stability, and electronic structure, are influenced by its molecular framework and substituents. Studies on its derivatives reveal a broad spectrum of chemical behaviors, enabling the development of compounds with specific functionalities and applications (Bakavolia et al., 2007).

Scientific Research Applications

Antitumor Activity : Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives have shown promising growth inhibitory activity against human tumor cell lines. Specifically, the ortho-aminophenyl derivative of this compound has been reported to induce apoptosis in these cells (Queiroz et al., 2011). Additionally, novel derivatives of this compound have demonstrated potential antitumor activity in triple negative breast cancer cell lines and in ovo CAM models (Silva et al., 2021).

Anti-Inflammatory Potential : A study found that methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate shows potential anti-inflammatory activity, which may have applications in treating inflammatory diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

Synthesis of Heterocyclic Systems : Acid-catalyzed transformations of certain derivatives of this compound lead to the synthesis of new fused heterocyclic systems, which could be valuable in the development of novel pharmaceuticals (Stroganova et al., 2016).

Synthesis of Substituted Compounds : Research has shown that prolonged heating of certain derivatives in the presence of acetic anhydride leads to the synthesis of substituted pyridothienopyrimidines, indicating a method for creating a variety of structurally complex molecules (Medvedeva et al., 2010).

Reactivity Studies : Secondary derivatives of this compound react with ortho-formylbenzoic acid to produce angular isoindole-6,12-diones and intermediate products, showcasing the chemical reactivity and potential for creating diverse compounds (Vasilin et al., 2015).

Synthesis of Azido Derivatives : Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylates can be prepared by azotization of methyl 3-aminothieno[2,3-b]pyridine, leading to compounds potentially useful in click chemistry applications (Chaouni et al., 2014).

Drug Delivery Potential : Studies have also explored the incorporation of these compounds into nanoliposomes, assessing their potential in drug delivery, particularly for antitumor properties (Carvalho et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, it is recommended to be stored at room temperature in a dark place under an inert atmosphere . This suggests that light, temperature, and atmospheric conditions could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCNNBXPNILVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384874 | |

| Record name | methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

CAS RN |

111042-89-8 | |

| Record name | methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111042-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.